2,3-Dihydro-5-benzofuranacetic Acid-d2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

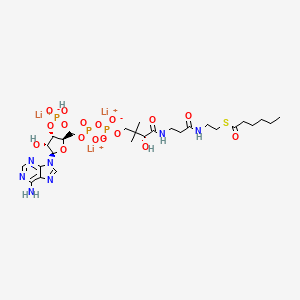

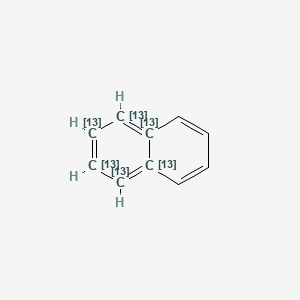

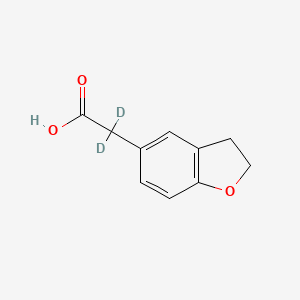

2,3-Dihydro-5-benzofuranacetic Acid-d2 is a chemical compound with the molecular formula C10H8D2O3 and a molecular weight of 180.20 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-5-benzofuranacetic Acid-d2 is represented by the formula C10H8D2O3 . The compound has a molecular weight of 180.20 .Physical And Chemical Properties Analysis

2,3-Dihydro-5-benzofuranacetic Acid-d2 is a solid substance . It is soluble in chloroform, dichloromethane, and methanol . The compound should be stored at -20° C .Scientific Research Applications

Benzofuran Derivatives in Drug Discovery

Benzofuran compounds are recognized for their wide range of biological activities, including anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory effects. The benzofuran nucleus is present in many bioactive natural and synthetic compounds, showcasing its importance in pharmaceuticals, agriculture, and polymers. Recent developments highlight the role of benzofuran compounds as inhibitors against various diseases, viruses, fungi, microbes, and enzymes, indicating their potential as therapeutic agents (Dawood, 2019).

Natural Sources and Bioactivity

Benzofuran derivatives are ubiquitous in nature, with numerous studies demonstrating their strong biological activities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The exploration of benzofuran compounds as potential natural drug lead compounds is ongoing, with novel methods for constructing benzofuran rings being discovered. This research underscores the importance of benzofuran derivatives in the development of new therapeutic drugs (Miao et al., 2019).

Antimicrobial Applications

The unique structural features of benzofuran and its derivatives have made it a privileged structure in drug discovery, particularly in the search for efficient antimicrobial candidates. Benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin have been utilized in treating skin diseases like cancer or psoriasis, showcasing the scaffold's relevance in designing antimicrobial agents active toward different clinically approved targets (Hiremathad et al., 2015).

properties

IUPAC Name |

2,2-dideuterio-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)/i6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALSYIKKTXUSLG-NCYHJHSESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-5-benzofuranacetic Acid-d2 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-Dimethyl-1-propan-2-yl-2-azabicyclo[4.1.0]heptane](/img/structure/B564563.png)

![2-[[2,6-Dichloro-3-(hydroxymethyl)phenyl]amino]benzoic acid](/img/structure/B564568.png)